Allitol-13C

Stable Isotope Labeling NMR Spectroscopy Quantitative LC-MS

Matrix effects and ionization variability compromise allitol quantitation in LC-MS/MS. Allitol-13C co-elutes with endogenous allitol and exhibits near-identical ionization efficiency, enabling accurate correction for sample-to-sample variability. • Co-eluting 13C internal standard corrects matrix effects and preparation losses • Ensures linear calibration curves and low limits of quantitation in plasma/urine • Isotopic purity ≥99 atom% 13C for confident metabolic flux analysis and tracer studies

Molecular Formula C6H14O6
Molecular Weight 183.16 g/mol
Cat. No. B12402330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllitol-13C
Molecular FormulaC6H14O6
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESC(C(C(C(C(CO)O)O)O)O)O
InChIInChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6+/i1+1/m0/s1
InChIKeyFBPFZTCFMRRESA-IXWQDQNFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allitol-13C for Quantitative Metabolic Tracing


Allitol-13C (CAS unlabeled: 488-44-8) is a carbon-13 labeled hexitol derivative of the rare sugar alcohol allitol [1]. Allitol is a six-carbon polyol that occurs naturally in select plant species and is of interest as a low-calorie sweetener and as a chiral synthon for azasugars . The 13C-labeled analog serves as an internal standard and tracer for liquid chromatography–mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) applications, enabling precise quantitation and metabolic flux analysis [1].

Why Allitol-13C is Irreplaceable in Isotopic Assays


In quantitative LC-MS/MS workflows, matrix effects and ionization efficiency variability preclude the use of unlabeled allitol or structurally distinct sugar alcohols as internal standards [1]. Allitol-13C co-elutes with endogenous allitol and exhibits near-identical ionization efficiency, enabling accurate correction for sample-to-sample variability . Deuterated analogs, while often cheaper, are subject to chromatographic isotope effects that can alter retention time and cause deuterium/hydrogen exchange in protic solvents, introducing quantitation error [2].

Allitol-13C vs. Unlabeled and Deuterated Analogs


Isotopic Enrichment for NMR and MS Quantitation

Allitol-13C is supplied with a specified isotopic enrichment of ≥99 atom % 13C, enabling definitive NMR spectral simplification and high-sensitivity MS detection . Unlabeled allitol, with a natural abundance of 1.1% 13C, lacks the required signal-to-noise for tracer studies .

Stable Isotope Labeling NMR Spectroscopy Quantitative LC-MS

Chromatographic Co-Elution in LC-MS/MS

In reversed-phase or HILIC chromatography, 13C-labeled internal standards exhibit retention time shifts of <0.02 min relative to the unlabeled analyte, compared to shifts of 0.05–0.2 min commonly observed for deuterated analogs [1]. This near-identical retention minimizes differential matrix effects.

LC-MS Method Development Internal Standardization Bioanalytical Validation

In Vivo Safety Profile vs. Deuterium

High-dose deuterium administration can induce adverse physiological effects (e.g., impaired cell division, altered enzyme kinetics). In contrast, 13C does not induce adverse effects even at the highest achievable enrichments, making it the preferred tracer for in vivo metabolic studies, particularly in vulnerable populations [1].

Preclinical Toxicology Stable Isotope Tracers Pediatric Research

Applications of Allitol-13C


Internal Standard for Allitol Quantitation

Utilize Allitol-13C as an internal standard in LC-MS/MS assays to correct for matrix effects and sample preparation losses when quantifying endogenous allitol in plasma, urine, or tissue homogenates. The co-elution and isotopic purity ensure linear calibration curves and low limits of quantitation .

NMR Elucidation of Biosynthetic Pathways

Feed 13C-labeled precursors (e.g., 13C-fructose) to microbial cultures engineered for allitol production. Incorporation of 13C into allitol can be tracked and quantified via 13C-NMR to map metabolic fluxes and optimize bioprocess yields [1].

Pharmacokinetic Studies of Allitol-Derived Azasugars

Use Allitol-13C as a labeled synthon to produce 13C-incorporated azasugars. The resulting labeled drug candidates can then be used in mass balance and metabolite identification studies during preclinical development, enabling precise tracking of the drug scaffold [2].

Technical Documentation Hub

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